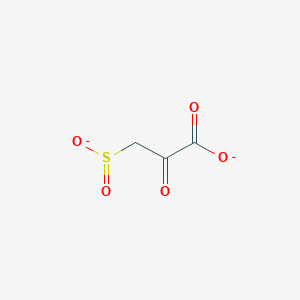
beta-Sulfinylpyruvate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-sulfinatopyruvate(2-) is a 2-oxo monocarboxylic acid anion obtained by deprotonation of the carboxy and sulfino groups of 3-sulfinylpyruvic acid. Major microspecies at pH 7.3. It is an organosulfinate oxoanion and a 2-oxo monocarboxylic acid anion. It is a conjugate base of a 3-sulfinylpyruvic acid.
Wissenschaftliche Forschungsanwendungen
Biochemical Pathways
Beta-sulfinylpyruvate is synthesized through the transamination of L-cysteinesulfinate by aspartate aminotransferase. This process is critical as it leads to the production of sulfur dioxide (SO₂), which is known to have various physiological effects. The decomposition of this compound results in pyruvate and SO₂, linking it to metabolic pathways that influence cellular functions and signaling mechanisms .
Cardiovascular Health
This compound has been studied for its vasorelaxant properties due to its role in the endogenous production of SO₂. Research indicates that SO₂ can induce vasodilation, suggesting that this compound may have potential therapeutic applications in managing conditions like hypertension and pulmonary hypertension .
Inflammatory Responses
Studies have shown that this compound can modulate inflammatory pathways. For instance, it inhibits the phosphorylation of nuclear factor-kappa B (NF-κB) p65, thereby reducing inflammation in adipocytes. This suggests its potential use in treating inflammatory diseases or conditions characterized by chronic inflammation .
Collagen Remodeling
Research indicates that this compound may play a role in collagen remodeling processes within vascular smooth muscle cells (VSMCs). It appears to inhibit TGF-β/Smad signaling pathways, which are involved in fibrosis and tissue remodeling. This property could be beneficial in conditions involving excessive collagen deposition, such as fibrosis and certain cardiovascular diseases .
Case Studies and Research Findings
Analyse Chemischer Reaktionen
Spontaneous Decomposition into Pyruvate and Sulfur Dioxide
Reaction Pathway :
β Sulfinylpyruvate→Pyruvate+SO2
Key Features :
-
Non-enzymatic degradation : This reaction occurs spontaneously under physiological conditions (pH 7.4, 37°C) .
-
Hydration of SO₂ : Sulfur dioxide is rapidly hydrated to sulfite (SO32−), which is oxidized to sulfate (SO42−) by sulfite oxidase .
Experimental Data :
| Parameter | Value | Source |
|---|---|---|
| Half-life at 37°C | <5 minutes | |
| Sulfite oxidation rate | 15–20 μmol/min/mg protein |
Role of Aspartate Aminotransferase (AAT)
Reaction :
β Sulfinylpyruvate+Glutamate↔Cysteinesulfinate+α Ketoglutarate
Mechanism :
-
PLP-dependent catalysis : AAT facilitates amino group transfer via a pyridoxal 5′-phosphate (PLP) cofactor .
-
Intermediate formation : PMP (pyridoxamine phosphate) stabilizes the transition state, enabling reversible transamination .
Kinetic Parameters :
| Enzyme Form | Km (mM) | Vmax (μmol/min/mg) |
|---|---|---|
| Mitochondrial AAT | 1.2 | 8.5 |
| Cytosolic AAT | 0.9 | 7.8 |
Substrate for Malate Dehydrogenase
Reaction :
β Sulfinylpyruvate+NADH→β Sulfinylmalate+NAD+
Key Findings :
Sulfane Sulfur Production
Pathway :
β SulfinylpyruvateCBS CGLHydrogen Sulfide H S →Sulfane Sulfur S
Enzymatic Contributors :
-
Cystathionine β-synthase (CBS) : Catalyzes β-replacement reactions to generate H₂S .
-
Cystathionine γ-lyase (CGL) : Converts cystathionine to cysteine, releasing H₂S as a byproduct .
Regulatory Impact :
-
Redox modulation : Sulfur species derived from β-sulfinylpyruvate influence cellular redox states, affecting glutathione balance and oxidative stress responses .
Comparative Analysis of Reaction Pathways
| Reaction Type | Primary Products | Enzymatic System | Physiological Role |
|---|---|---|---|
| Spontaneous decomposition | Pyruvate, SO₂ | None | Sulfate biosynthesis |
| Transamination | Cysteinesulfinate | AAT (GOT1/GOT2) | Amino acid homeostasis |
| Sulfur transfer | H₂S, Sulfane sulfur | CBS/CGL | Redox signaling |
Mechanistic Insights from Structural Studies
-
Active-site dynamics : Crystal structures of AAT reveal a conserved histidine residue (His142) critical for PMP stabilization during transamination .
-
Thioether cross-links : Mature cysteamine dioxygenase (CDO) forms a Cys93-Tyr157 cross-link, enhancing catalytic efficiency in upstream cysteine oxidation steps .
Eigenschaften
Molekularformel |
C3H2O5S-2 |
|---|---|
Molekulargewicht |
150.11 g/mol |
IUPAC-Name |
2-oxo-3-sulfinatopropanoate |
InChI |
InChI=1S/C3H4O5S/c4-2(3(5)6)1-9(7)8/h1H2,(H,5,6)(H,7,8)/p-2 |
InChI-Schlüssel |
JXYLQEMXCAAMOL-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(=O)C(=O)[O-])S(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















